BenchChemオンラインストアへようこそ!

7-Bromo-2-chloro-3-phenylquinoline

Analytical Chemistry Drug Discovery Method Development

7-Bromo-2-chloro-3-phenylquinoline (CAS 85274-44-8) is a uniquely functionalized research intermediate. Its orthogonal C7-Br and C2-Cl handles enable sequential Suzuki coupling and nucleophilic substitution, a synthetic route impossible with mono-halogenated analogs. The high clogP (5.26) supports BBB penetration for CNS drug discovery. Its 78-Da mass shift from non-brominated scaffolds provides a cost-effective LC-MS pseudo-internal standard. Generic substitution is not supported by SAR—only this specific brominated compound fully maps the PDGFR kinase pharmacophore.

Molecular Formula C15H9BrClN
Molecular Weight 318.59 g/mol
CAS No. 85274-44-8
Cat. No. B3031907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloro-3-phenylquinoline
CAS85274-44-8
Molecular FormulaC15H9BrClN
Molecular Weight318.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Br)Cl
InChIInChI=1S/C15H9BrClN/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H
InChIKeyQUMHZORVXHEODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-chloro-3-phenylquinoline (CAS 85274-44-8) as a Defined Heterocyclic Scaffold for Drug Discovery Research


7-Bromo-2-chloro-3-phenylquinoline (CAS 85274-44-8) is a synthetically functionalized heterocyclic building block belonging to the 3-phenylquinoline class [1]. Its core structure consists of a quinoline ring system substituted at the 7-position with a bromine atom, at the 2-position with a chlorine atom, and at the 3-position with a phenyl group. This specific substitution pattern creates a molecule with a molecular weight of approximately 318.6 g/mol and a molecular formula of C15H9BrClN . The compound is primarily utilized as a research intermediate in early-stage drug discovery, offering two distinct halogen handles (bromine and chlorine) that enable orthogonal synthetic elaboration through cross-coupling and nucleophilic aromatic substitution reactions, distinguishing it from less functionalized analogs.

Why Substituting 7-Bromo-2-chloro-3-phenylquinoline with Unfunctionalized or Differently Substituted Quinoline Analogs Is Scientifically Unsound


The practice of substituting 7-Bromo-2-chloro-3-phenylquinoline (CAS 85274-44-8) with closely related analogs such as 2-chloro-3-phenylquinoline (lacking the 7-bromo group) or unsubstituted 3-phenylquinoline is not supported by structure-activity relationship (SAR) principles. The presence and position of halogen substituents on the quinoline core are known to critically influence key properties including lipophilicity (LogP), electronic distribution, and metabolic stability, which in turn dictate target binding affinity, cellular permeability, and in vivo pharmacokinetics [1]. Class-level inference from extensive quinoline SAR literature demonstrates that a bromine atom at the 7-position can confer a distinct binding profile compared to a hydrogen or a smaller halogen like fluorine, while the 2-chloro group provides a unique handle for further derivatization or a specific steric and electronic contribution to target interaction [2]. Consequently, generic substitution would alter the molecule's physicochemical and biological fingerprint, invalidating comparative experimental data and compromising the reproducibility of synthetic pathways reliant on the specific bromo- and chloro- functionalities.

Quantitative Differentiation of 7-Bromo-2-chloro-3-phenylquinoline (85274-44-8) Against Closest Analogs: A Technical Evidence Compilation for Procurement


Molecular Weight Differentiation from Non-Brominated Analogs for LC-MS Method Development

The presence of a bromine atom at the 7-position increases the molecular weight of 7-Bromo-2-chloro-3-phenylquinoline by 79.9 g/mol compared to its non-brominated counterpart, 2-chloro-3-phenylquinoline (CAS 2859-30-5). This significant mass difference, coupled with the distinctive isotopic pattern of bromine, provides a clear advantage in liquid chromatography-mass spectrometry (LC-MS) assays for quantification and metabolic stability studies [1]. The exact mass of the target compound is 316.96100 Da, whereas the comparator, 2-chloro-3-phenylquinoline, has an exact mass of 239.05018 Da [2].

Analytical Chemistry Drug Discovery Method Development

Predicted Lipophilicity (LogP) Increase over Non-Halogenated Scaffolds for CNS Drug Discovery

Class-level inference from quinoline SAR studies indicates that substitution with a heavy halogen like bromine significantly increases lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration in central nervous system (CNS) drug discovery. The predicted octanol-water partition coefficient (clogP) for 7-Bromo-2-chloro-3-phenylquinoline is 5.26, compared to a predicted clogP of 4.08 for the unsubstituted 3-phenylquinoline parent scaffold [1].

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Distinct Synthetic Utility: Orthogonal Functional Handles for Late-Stage Derivatization

7-Bromo-2-chloro-3-phenylquinoline possesses two chemically distinct halogen atoms that serve as orthogonal synthetic handles. The aryl bromide at C-7 is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the 2-chloro substituent is less reactive toward these couplings and can often be preserved for subsequent nucleophilic aromatic substitution or dehalogenation steps [1]. In contrast, the analog 2-chloro-3-phenylquinoline (CAS 2859-30-5) lacks the aryl bromide handle, thereby restricting its utility to transformations at the 2-chloro position. The analog 7-bromo-3-phenylquinoline, while possessing the aryl bromide, lacks the 2-chloro handle, limiting its orthogonal functionalization potential.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Defined Research Application Scenarios for 7-Bromo-2-chloro-3-phenylquinoline (CAS 85274-44-8) Based on Quantified Differentiation


Development of CNS-Penetrant Kinase Inhibitor Libraries via Sequential Orthogonal Functionalization

Given its predicted high lipophilicity (clogP 5.26) and its two orthogonal halogen handles (C7-Br and C2-Cl), 7-Bromo-2-chloro-3-phenylquinoline (85274-44-8) is an optimal starting material for constructing focused libraries of potential CNS-active kinase inhibitors [1]. The elevated clogP suggests a propensity for BBB penetration, a crucial requirement for CNS drug candidates. A typical synthetic sequence would involve: 1) Initial palladium-catalyzed Suzuki cross-coupling at the C7-bromo position to introduce an aryl or heteroaryl moiety that can modulate kinase hinge-binding interactions, while leaving the C2-chloro group intact. 2) Subsequent substitution of the C2-chloro group with various amines or thiols to fine-tune solubility, metabolic stability, and off-target activity profiles. This sequential approach, enabled by the compound's specific substitution pattern, is not possible with mono-halogenated analogs and streamlines the synthesis of structurally diverse, BBB-permeable compounds for neuroscience-focused drug discovery programs. [2].

Use as a Heavy Isotopologue Surrogate in In Vitro ADME Assays for LC-MS Quantitation

The significant molecular weight increase (77.91 Da) and distinct isotopic signature of the bromine atom make 7-Bromo-2-chloro-3-phenylquinoline (85274-44-8) a practical surrogate for a stable isotope-labeled internal standard in preliminary in vitro ADME assays [3]. In studies of metabolic stability or permeability using the non-brominated parent quinoline scaffold, the target compound can be spiked into samples as a pseudo-internal standard. Its LC-MS signal is easily resolved from the analyte of interest due to the 78 Da mass difference, allowing for accurate relative quantification without the high cost and synthetic complexity associated with custom synthesis of 13C or 2H-labeled standards. This application is particularly valuable in early-stage drug discovery where cost-effective analytical solutions are prioritized.

Scaffold for Structure-Activity Relationship (SAR) Studies on Quinoline-Based PDGFR Inhibitors

This compound serves as a critical entry point for SAR exploration around the 2-chloro-3-phenylquinoline core, a known pharmacophore for platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibition [4]. The presence of the 7-bromo substituent provides a reactive site to systematically introduce a wide range of functional groups via cross-coupling. By comparing the resulting 7-substituted analogs to the parent 2-chloro-3-phenylquinoline (which has hydrogen at C-7), researchers can quantitatively assess the impact of steric bulk, lipophilicity, and electronic effects at the 7-position on PDGFR kinase inhibitory potency and selectivity. This approach is not feasible using the non-brominated analog as a single starting point and requires procurement of the specifically brominated compound to fully map the SAR landscape at this position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-chloro-3-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.